molecular formula C17H28ClNO3 B4400733 2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride

2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride

Cat. No.: B4400733
M. Wt: 329.9 g/mol
InChI Key: JTHFKDLQNCSMPY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a 3-propoxyphenoxyethyl group at position 4. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

2,6-dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-4-9-19-16-6-5-7-17(11-16)20-10-8-18-12-14(2)21-15(3)13-18;/h5-7,11,14-15H,4,8-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHFKDLQNCSMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)OCCN2CC(OC(C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride typically involves a multi-step process:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution at Positions 2 and 6: The dimethyl groups are introduced at positions 2 and 6 of the morpholine ring via alkylation reactions using methyl iodide or similar alkylating agents.

    Attachment of the 3-Propoxyphenoxyethyl Group: The 3-propoxyphenoxyethyl group is attached to position 4 of the morpholine ring through a nucleophilic substitution reaction. This step involves the reaction of the morpholine derivative with 3-propoxyphenol and an appropriate alkylating agent, such as ethyl bromide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophilic Substitution Reagents: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to physiological effects.

    Pathways Involved: It influences signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: A simpler derivative with similar structural features but lacking the 3-propoxyphenoxyethyl group.

    4-(2-phenoxyethyl)morpholine: A related compound with a phenoxyethyl group instead of the 3-propoxyphenoxyethyl group.

Uniqueness

2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride is unique due to the presence of the 3-propoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential therapeutic applications compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride
Reactant of Route 2
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2,6-Dimethyl-4-[2-(3-propoxyphenoxy)ethyl]morpholine;hydrochloride

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